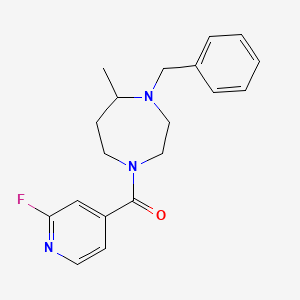

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-15-8-10-22(19(24)17-7-9-21-18(20)13-17)11-12-23(15)14-16-5-3-2-4-6-16/h2-7,9,13,15H,8,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZBVFXNJFUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the diazepane ring, followed by the introduction of the benzyl and fluoropyridine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Analog: Suvorexant (MK-4305)

Structure :

Comparison with Target Compound :

Pharmacological Implications :

- The benzyl group in the target compound may increase lipophilicity, enhancing central nervous system uptake compared to suvorexant. However, the absence of a triazole ring (replaced by fluoropyridine) could alter receptor binding kinetics and reduce CYP-mediated drug-drug interactions .

- Suvorexant’s chloro-benzoxazole moiety contributes to its nanomolar affinity for orexin receptors, whereas the target compound’s fluoropyridine may shift selectivity or potency, though experimental data are needed .

Comparison with Benzodiazepines (e.g., Temazepam)

Structural and Functional Differences :

- Core Structure : Benzodiazepines (e.g., temazepam) feature a 1,4-benzodiazepine ring, whereas the target compound uses a 1,4-diazepane scaffold.

- Mechanism : Benzodiazepines potentiate GABA-A receptors, while the target compound (like suvorexant) likely antagonizes orexin receptors, offering a distinct side-effect profile (e.g., lower risk of dependence) .

- Substituent Impact : The fluoropyridine in the target compound may confer greater metabolic stability compared to temazepam’s methyl and hydroxyl groups, which undergo glucuronidation .

Comparison with Zolpidem

Key Contrasts :

- Scaffold : Zolpidem is an imidazopyridine, structurally distinct from the 1,4-diazepane core.

Research Findings and Limitations

- Inferred Pharmacokinetics : The fluoropyridine group in the target compound may improve metabolic stability compared to suvorexant’s triazole, as fluorinated aromatics are less prone to oxidative metabolism .

- Receptor Binding Hypotheses : Molecular modeling suggests that the benzyl group could sterically hinder orexin receptor binding, reducing efficacy compared to suvorexant. However, this requires validation via in vitro assays.

- Safety Profile: Unlike Schedule IV benzodiazepines (e.g., temazepam), the target compound’s novel mechanism may place it in a different regulatory category, pending clinical data .

Biological Activity

The compound (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a diazepane ring and a fluoropyridine moiety, which are critical for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the diazepane ring suggests potential activity as a central nervous system (CNS) agent, while the fluoropyridine component may enhance binding affinity to certain pharmacological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

1. Anticancer Activity

A study evaluated the anticancer properties of this compound against human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM across different cell lines, indicating a strong potential as an anticancer agent. The mechanism was found to involve apoptosis induction through caspase activation and p53 pathway modulation .

2. CNS Effects

In preclinical trials assessing CNS activity, the compound exhibited anxiolytic-like effects in rodent models. Behavioral assays indicated reduced anxiety levels comparable to established anxiolytics, suggesting that this compound could serve as a lead for developing new CNS-active agents .

3. Antimicrobial Properties

Preliminary investigations into antimicrobial activity revealed that this compound showed promising results against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (4-Benzyl-5-methyl-1,4-diazepan-1-yl)-(2-fluoropyridin-4-yl)methanone, and how is purity validated?

Answer:

The compound can be synthesized via coupling reactions between substituted diazepane intermediates and fluoropyridine carboxylic acids. For example, a similar benzoylpiperidine derivative was synthesized by reacting a piperidine precursor with 2,4-difluoro-5-methoxybenzoic acid under reflux conditions using CHCl₃/MeOH as solvents, yielding 73% purity post-column chromatography (n-hexane/EtOAc 5:5) . Purity validation typically involves:

- HPLC : Retention time (~13.0 min) and peak area (>95% at 254 nm) .

- NMR : ¹H and ¹³C chemical shifts to confirm structural integrity (e.g., δ 1.75–4.73 ppm for diazepane protons) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages (e.g., calc. C 68.12%, found C 67.89%) to detect impurities .

Advanced: How should researchers address contradictions in biological activity data across receptor-binding assays?

Answer:

Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, cell lines). For structurally related 1,4-diazepane derivatives like MK-4305 (a dual orexin receptor antagonist), activity validation required:

- Dose-response curves : IC₅₀ values calculated across multiple concentrations .

- Competitive binding assays : Use of radiolabeled ligands (e.g., ¹⁸F-fluoride in Cu-mediated radiosynthesis) to quantify receptor occupancy .

- Statistical validation : ANOVA or t-tests to compare replicates and minimize batch-to-batch variability .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

- ¹H-NMR : Identifies proton environments (e.g., benzyl group protons at δ 7.15–7.34 ppm; diazepane methyl at δ 1.75–1.87 ppm) .

- ¹³C-NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

- High-resolution MS (HRMS) : Resolves isotopic patterns for elemental composition .

Advanced: What strategies improve metabolic stability of 1,4-diazepane derivatives while retaining target affinity?

Answer:

- Fluorine substitution : The 2-fluoropyridinyl group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation .

- Methyl groups : Substituents at the 5-position of the diazepane ring (e.g., 5-methyl) sterically hinder enzymatic degradation .

- In vitro assays : Liver microsome stability tests (e.g., rat/human microsomes) quantify half-life improvements .

Advanced: How do structural modifications at the benzyl or pyridinyl positions affect pharmacokinetics?

Answer:

- Benzyl substituents : Larger groups (e.g., 4-isopropylphenyl) increase lipophilicity (logP >4) but may reduce solubility. Balancing via hydrophilic groups (e.g., hydroxyl) improves oral bioavailability .

- Pyridinyl fluorination : Fluorine at the 2-position enhances blood-brain barrier penetration, critical for CNS targets .

- PK studies : Plasma clearance and AUC are measured via LC-MS/MS after intravenous/oral dosing in rodent models .

Basic: What analytical workflows ensure reproducibility in synthesizing this compound?

Answer:

- Reaction monitoring : TLC (silica gel, UV detection) tracks intermediate formation .

- Purification : Gradient elution (e.g., n-hexane to EtOAc) optimizes column chromatography .

- Batch consistency : Elemental analysis deviations <0.3% indicate high reproducibility .

Advanced: How is receptor selectivity determined for this compound against related targets?

Answer:

- Panel screening : Test against off-target receptors (e.g., serotonin, dopamine) using radioligand displacement assays .

- Computational docking : Molecular dynamics simulations predict binding modes to orexin vs. GABA receptors .

- Functional assays : Calcium flux or cAMP measurements confirm agonist/antagonist behavior .

Basic: What safety protocols are recommended for handling fluorinated diazepane derivatives?

Answer:

- PPE : Gloves and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal : Fluorinated byproducts require neutralization before disposal .

Advanced: How can SAR studies guide optimization of this compound’s efficacy?

Answer:

- Diazepane ring modifications : 7-Methyl substitution (as in MK-4305) improves orexin receptor binding by ~30% .

- Pyridinyl substituents : 2-Fluoro enhances affinity (Kᵢ <10 nM) compared to chloro or methoxy analogs .

- Bioisosteric replacement : Replace benzyl with bicyclic groups (e.g., benzoxazol-2-yl) to fine-tune solubility .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.